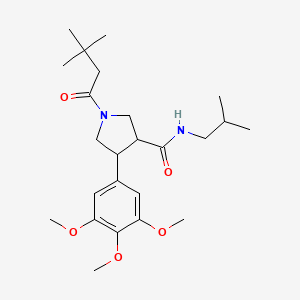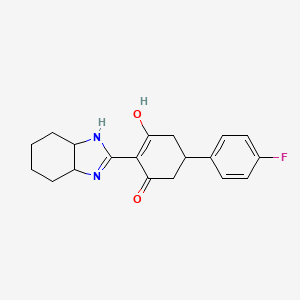
1-(3,3-Dimethylbutanoyl)-N-isobutyl-4-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylbutanoyl)-N-isobutyl-4-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a trimethoxyphenyl group, and a dimethylbutanoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbutanoyl)-N-isobutyl-4-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the trimethoxyphenyl group, and the attachment of the dimethylbutanoyl moiety. Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylbutanoyl)-N-isobutyl-4-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(3,3-Dimethylbutanoyl)-N-isobutyl-4-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutanoyl)-N-isobutyl-4-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3,3-Dimethylbutanoyl)-N-isobutyl-4-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide include:
- 1-(3,3-Dimethylbutanoyl)-N-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H38N2O5 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1-(3,3-dimethylbutanoyl)-N-(2-methylpropyl)-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H38N2O5/c1-15(2)12-25-23(28)18-14-26(21(27)11-24(3,4)5)13-17(18)16-9-19(29-6)22(31-8)20(10-16)30-7/h9-10,15,17-18H,11-14H2,1-8H3,(H,25,28) |
InChI Key |
SYJOQMLOVORQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CN(CC1C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11191135.png)
![N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide](/img/structure/B11191142.png)
![1-(3-chloro-2-methylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11191144.png)

![Ethyl 2-(benzylsulfanyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11191159.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B11191175.png)
![2-Phenoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B11191178.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11191181.png)
![(4E)-4-{[(4-methylphenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11191185.png)
![Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(morpholino)methanone](/img/structure/B11191186.png)
![{1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B11191190.png)
![3-(4-methoxyphenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11191198.png)

